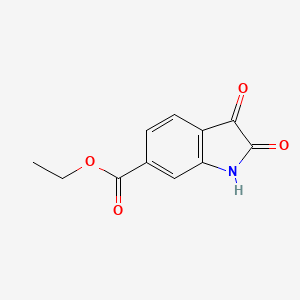

2,3-ジオキソインドリン-6-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,3-dioxoindoline-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

科学的研究の応用

Ethyl 2,3-dioxoindoline-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives . In biology, it has been studied for its antiviral, anti-inflammatory, and anticancer properties . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and microbial infections . In industry, it has applications in the production of flavor and fragrance compounds .

準備方法

The synthesis of Ethyl 2,3-dioxoindoline-6-carboxylate typically involves the use of indole derivatives. Various methods have been reported for the synthesis of indoles, including classical synthesis methods such as the Fischer indole synthesis, Bartoli indole synthesis, and Bischler indole synthesis . These methods often involve the transformation of heterocycles, the conversion of indolines into indoles, and the reduction of oxindoles to indoles . Industrial production methods may involve the use of readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .

化学反応の分析

Ethyl 2,3-dioxoindoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include manganese dioxide for oxidation and ethanolic hydrochloric acid for substitution reactions . Major products formed from these reactions include benzylic alcohols and their derivatives .

作用機序

The mechanism of action of Ethyl 2,3-dioxoindoline-6-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives, including Ethyl 2,3-dioxoindoline-6-carboxylate, bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The compound’s biological activities are attributed to its ability to interact with specific enzymes and receptors, leading to the inhibition of viral replication, reduction of inflammation, and induction of cancer cell apoptosis .

類似化合物との比較

Ethyl 2,3-dioxoindoline-6-carboxylate can be compared with other indole derivatives such as Ethyl 6-methoxy-3-methylindole-2-carboxylate and Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate . These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications. Ethyl 2,3-dioxoindoline-6-carboxylate is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

生物活性

Ethyl 2,3-dioxoindoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

Ethyl 2,3-dioxoindoline-6-carboxylate is characterized by its indoline scaffold, which is known for its pharmacological versatility. The synthesis of this compound typically involves multi-step reactions that can include condensation reactions and cyclization processes. For instance, it has been synthesized through the reaction of isatin derivatives with ethyl acetoacetate, leading to the formation of the dioxoindoline structure.

Antiviral Properties

Recent studies have highlighted the potential of Ethyl 2,3-dioxoindoline-6-carboxylate as an antiviral agent. Specifically, compounds derived from isatin, including this dioxoindoline derivative, have shown promising activity against SARS-CoV-2, the virus responsible for COVID-19. In one study, derivatives exhibited IC50 values in the nanomolar range against the SARS-CoV-2 3C-like protease, indicating strong inhibitory effects. For instance, a compound structurally related to Ethyl 2,3-dioxoindoline-6-carboxylate demonstrated an IC50 of 45 nM in inhibiting this protease .

Vasorelaxant Activity

Ethyl 2,3-dioxoindoline-6-carboxylate has also been evaluated for its vasorelaxant properties. Research indicates that certain derivatives can induce vasodilation effectively. For example, a related compound showed 1.47-fold greater efficacy compared to standard vasodilators, suggesting that modifications to the indoline structure can enhance biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of Ethyl 2,3-dioxoindoline-6-carboxylate is crucial for optimizing its biological activity. Key findings include:

- Substituents at C-6 : The presence of electron-withdrawing groups at specific positions on the indoline ring can significantly enhance activity.

- Functional Groups : The introduction of carboxamide groups has been linked to increased inhibition against viral proteases .

The following table summarizes some key derivatives and their observed biological activities:

| Compound Derivative | IC50 (nM) | Biological Activity |

|---|---|---|

| Ethyl 2,3-dioxoindoline-6-carboxylate | 45 | Inhibition of SARS-CoV-2 protease |

| N-substituted isatin analogs | Varies | Broad-spectrum antiviral activity |

| Vasorelaxant derivative | N/A | Induces vasodilation |

Case Studies

- Antiviral Activity Against SARS-CoV-2 : A study evaluated various N-substituted isatin compounds for their ability to inhibit SARS-CoV-2 protease. The results indicated that compounds with a carboxamide substitution exhibited potent inhibitory effects, with some achieving IC50 values as low as 45 nM .

- Vasorelaxation Studies : In a separate investigation focusing on vasorelaxant properties, derivatives of Ethyl 2,3-dioxoindoline-6-carboxylate were tested on isolated rat aorta. The results demonstrated significant vasodilation compared to control groups, supporting its potential use in treating hypertension .

特性

IUPAC Name |

ethyl 2,3-dioxo-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-7-8(5-6)12-10(14)9(7)13/h3-5H,2H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXBICCSIPFOSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677449 |

Source

|

| Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263282-64-9 |

Source

|

| Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。